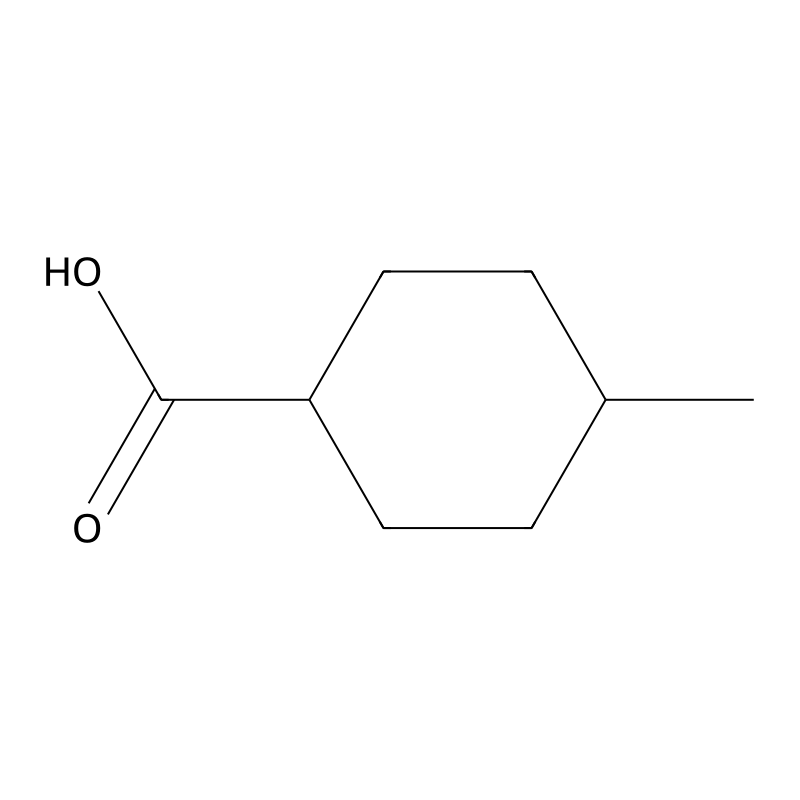4-Methylcyclohexanecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Functional Molecules
-MCHA serves as a valuable building block for synthesizing more complex molecules with diverse functionalities. Due to its carboxylic acid group and the presence of a cyclohexane ring, it can undergo various chemical reactions to create:
- Esters: By reacting with alcohols, 4-MCHA can form esters, which are important in medicinal chemistry and materials science .
- Amides: When reacted with amines, 4-MCHA can be converted into amides, another class of compounds with applications in drug discovery and polymer chemistry .
- Cyclohexane Derivatives: The cyclohexane ring in 4-MCHA can be further modified through various reactions, leading to the synthesis of more complex cyclohexane-based molecules with specific properties .
Studies on Chirality
-MCHA exists in two stereoisomeric forms: cis and trans. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms. Scientific research utilizes 4-MCHA to investigate the effect of chirality on:
- Biological Activity: Studies compare the activity of cis- and trans-4-MCHA on biological systems, such as enzymes or receptors, to understand how chirality can influence their interactions .
- Material Properties: Chirality can affect the physical properties of materials derived from 4-MCHA. Research explores how cis and trans isomers influence characteristics like melting point, solubility, or crystal structure .
4-Methylcyclohexanecarboxylic acid, also known as trans-4-methyl-1-cyclohexanecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. This compound is characterized by its carboxylic acid functional group attached to a cyclohexane ring that has a methyl group substituted at the fourth position. It appears as a colorless liquid and has notable physical properties including a melting point of 109-111 °C and a boiling point of about 247.5 °C at 760 mmHg .
The compound exists in two stereoisomeric forms: cis and trans, with the trans form being more commonly referenced in literature. The density of 4-methylcyclohexanecarboxylic acid is reported to be around 1.0 g/cm³, and it is soluble in polar solvents like methanol .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form cyclohexane derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The specific reactivity of this compound can also be influenced by the presence of the methyl group on the cyclohexane ring, which can affect sterics and electronic properties during reactions.
While specific biological activities for 4-methylcyclohexanecarboxylic acid are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, some derivatives of cyclohexanecarboxylic acids have been studied for their potential anti-inflammatory and analgesic effects. The unique structure of 4-methylcyclohexanecarboxylic acid may provide avenues for research into its pharmacological applications.
Several synthesis methods have been reported for producing 4-methylcyclohexanecarboxylic acid:
- From Cyclohexene: Cyclohexene can undergo oxidation followed by carboxylation to yield the desired product.
- From Trans-1,4-Dimethylcyclohexane: This method involves the oxidation of trans-1,4-dimethylcyclohexane to introduce the carboxylic acid functional group .
- Grignard Reaction: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of this acid.
These methods highlight the versatility in synthetic routes available for obtaining this compound.
4-Methylcyclohexanecarboxylic acid finds applications in various fields:
- Chemical Intermediates: It serves as a building block in organic synthesis, particularly in the production of specialty chemicals and pharmaceuticals.
- Liquid Crystals: This compound is utilized in developing liquid crystal materials due to its unique structural properties.
- Fragrance Industry: It may be used as a component in fragrance formulations owing to its pleasant odor profile.
Several compounds share structural similarities with 4-methylcyclohexanecarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | C7H12O2 | Lacks methyl substitution at the 4-position |
| 3-Methylcyclohexanecarboxylic Acid | C8H14O2 | Methyl group at the 3-position instead of 4 |
| 2-Methylcyclopentane-1-carboxylic Acid | C7H12O2 | Smaller ring structure (pentane vs. cyclohexane) |
The presence of the methyl group at the fourth position on the cyclohexane ring distinguishes 4-methylcyclohexanecarboxylic acid from other similar compounds, potentially influencing its physical properties and reactivity.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
13064-83-0
934-67-8








